molecular formula C18H19F2N5O2 B10942162 3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide

3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B10942162
M. Wt: 375.4 g/mol
InChI Key: DLQCXQQLPXQQPZ-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the correct formation of the core structure.

    Introduction of the Difluoromethyl Group: This step involves the introduction of the difluoromethyl group through a fluorination reaction. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Propanamide Moiety: The final step involves the attachment of the propanamide group to the core structure. This step may involve amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the pyrazolo[3,4-b]pyridine core.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyridine rings.

Scientific Research Applications

3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide lies in its specific structural features, such as the difluoromethyl group and the pyrazolo[3,4-b]pyridine core. These features confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C18H19F2N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C18H19F2N5O2/c1-3-24-10-13-12(17(19)20)9-16(27)25(18(13)23-24)7-5-15(26)22-14-8-11(2)4-6-21-14/h4,6,8-10,17H,3,5,7H2,1-2H3,(H,21,22,26)

InChI Key

DLQCXQQLPXQQPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=NC=CC(=C3)C)C(F)F

Origin of Product

United States

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